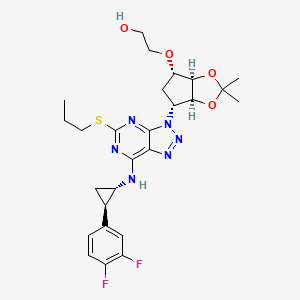

(1S,2R)-Ticagrelor Acetonide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32F2N6O4S |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |

InChI |

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18-,19+,21+,22-/m1/s1 |

InChI Key |

WLEOHEIRUFTYCF-WYNJWVBZSA-N |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F |

Origin of Product |

United States |

Advanced Methodologies in the Synthesis of 1s,2r Ticagrelor Acetonide

Development of Stereoselective and Asymmetric Synthetic Routes

The synthesis of (1S,2R)-Ticagrelor Acetonide, which possesses multiple chiral centers, necessitates a high degree of stereochemical control. researchgate.netresearchgate.net Researchers have developed various stereoselective and asymmetric strategies to ensure the formation of the desired isomer with high purity. researchgate.netresearchgate.net

Chiral Auxiliaries and Catalytic Asymmetric Strategies in Acetonide Formation

The formation of the acetonide group in this compound serves to protect the 1,2-diol on the cyclopentane (B165970) ring. The stereochemistry of these hydroxyl groups is typically established early in the synthesis, starting from a chiral precursor or through an asymmetric reaction. While the direct catalytic asymmetric formation of acetals is a known strategy in organic chemistry, for Ticagrelor synthesis, the focus is primarily on securing the stereochemistry of the diol first. kyoto-u.ac.jpsioc-journal.cn The acetonide is then formed using standard methods on the pre-existing chiral diol intermediate.

The critical stereochemistry of the cyclopentane core is often derived from chiral pool starting materials or established through asymmetric synthesis. For instance, strategies may involve the use of chiral auxiliaries to guide stereoselective transformations. rsc.org Although classical approaches often utilize chiral auxiliaries or resolution techniques to separate racemates, modern methods increasingly employ catalytic asymmetric reactions to set the desired stereocenters efficiently. rsc.orgnih.gov Chiral phosphoric acids, for example, have been demonstrated to be effective catalysts in controlling stereogenic centers in various syntheses, a principle that can be applied to the formation of key chiral intermediates. nih.gov

Diastereoselective Transformations and Control Mechanisms

Diastereoselective control is crucial throughout the synthesis to establish the correct relative stereochemistry of the multiple chiral centers in the molecule. nih.govgoogle.com Key transformations are carefully designed to favor the formation of the desired diastereomer.

Several methods have been reported to achieve this control:

Biocatalytic Reductions: Enzymes such as ketoreductases (KREDs) are used for the asymmetric reduction of prochiral ketones to generate chiral alcohols with high enantiomeric excess. acs.orgacs.org For example, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, is synthesized by the highly selective bioreduction of its corresponding ketone. acs.orgresearchgate.net This enzymatic approach avoids the use of expensive and sensitive chemical reducing agents. acs.org

Enzyme-Catalyzed Cyclopropanation: Engineered heme proteins have been developed to catalyze the cyclopropanation of 3,4-difluorostyrene, producing a precursor to the chiral cyclopropylamine (B47189) fragment of Ticagrelor with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.govresearchgate.net This biocatalytic method offers a direct and efficient route to this key building block. nih.gov

Substrate-Controlled Reactions: The inherent stereochemistry of advanced intermediates is used to direct the stereochemical outcome of subsequent reactions. The fixed conformation of the cyclopentane ring system after the diol and other substituents are in place influences the approach of reagents, leading to high diastereoselectivity in subsequent coupling steps. researchgate.net

Multistep Synthesis and Strategic Retrosynthetic Analysis for the Chemical Compound

The synthesis of this compound is a multistep process that relies on a strategic retrosynthetic analysis to break down the complex target molecule into simpler, readily available starting materials. researchgate.netresearchgate.netrsc.orgnih.govnih.govpatsnap.com

Identification and Preparation of Key Precursors and Intermediates

Key Intermediates in Ticagrelor Acetonide Synthesis

| Intermediate Name | Structure | Role in Synthesis |

|---|---|---|

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (and its salts) | The chiral amine side chain that is coupled to the triazolopyrimidine core. nih.govdaicelpharmastandards.comgoogle.com | |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Forms the core pyrimidine (B1678525) ring, which is later converted to the triazolopyrimidine system. google.com |

The preparation of these intermediates often involves multiple steps. For instance, the synthesis of the triazolopyrimidine core can start from thiobarbituric acid, which undergoes alkylation, nitration, and chlorination before being converted to the triazole. uliege.be The final deprotection of the acetonide group from the target compound with an acid like hydrochloric acid yields Ticagrelor. nih.govuliege.be

Convergent and Divergent Synthetic Approaches

A common convergent route involves:

Condensation of the pyrimidine amine derivative with the chiral cyclopentyl amine derivative. nih.govnih.gov

Formation of the triazole ring through diazotization of the resulting intermediate. nih.govnih.gov

Coupling of the resulting triazolopyrimidine intermediate with the chiral cyclopropylamine side chain to form the protected Ticagrelor Acetonide. nih.gov

While the primary goal is the synthesis of a single target molecule, the principles of divergent synthesis are also relevant. wikipedia.org Divergent synthesis starts from a common intermediate to generate a library of structurally related compounds. wikipedia.org In the context of Ticagrelor research, a common intermediate, such as the triazolopyrimidine core, could be reacted with various different side chains to create a series of analogues for structure-activity relationship studies. uliege.benih.gov

Optimization and Green Chemistry Principles in Scalable Synthesis Research of the Chemical Compound

For the large-scale industrial production of this compound, significant research has focused on process optimization and the incorporation of green chemistry principles to enhance safety, reduce waste, and improve economic viability. researchgate.netrsc.orgnih.govpatsnap.comgoogle.com

Key areas of optimization include:

Use of Safer Reagents: A notable improvement is the replacement of hazardous diazotization agents like isoamyl nitrite (B80452) with a safer, solid-supported reagent called "Resin-NO₂". nih.govnih.govresearchgate.net This green chemistry approach simplifies the process and enhances safety, particularly on a large scale. nih.govnih.gov

Biocatalysis: As mentioned previously, the use of enzymes for key stereoselective steps represents a significant green advancement. nih.gov Biocatalytic processes operate under mild conditions (e.g., in aqueous media), reduce the need for heavy metal catalysts or hazardous reagents, and provide products with very high stereochemical purity. acs.orgnih.gov

Process Optimization: Each stage of the reaction is independently optimized to establish a scalable and robust process. nih.gov This includes optimizing solvents, reaction times, temperatures, and purification methods to maximize yield and purity while minimizing environmental impact. google.com For example, some processes utilize polar solvents or aqueous media for crucial steps to improve diastereoselectivity and simplify the procedure. google.com

Safety by Design: Process safety is a critical consideration. Understanding the thermal events of reactions through techniques like Differential Scanning Calorimetry (DSC) helps to identify potential hazards and establish safe operating parameters for large-scale production. nih.govresearchgate.net

The table below summarizes the comparison between traditional and greener synthetic methods for key steps.

Comparison of Synthetic Methods

| Reaction Step | Traditional Method | Green/Optimized Method | Advantage of Green Method |

|---|---|---|---|

| Diazotization | Sodium nitrite in acetic acid; isoamyl nitrite. nih.govresearchgate.net | "Resin-NO₂" in a water/acetonitrile (B52724) mixture. nih.govnih.gov | Safer, environmentally friendlier, and production-friendly. nih.govnih.gov |

| Chiral Amine Synthesis | Resolution of racemates; use of expensive chiral auxiliaries. rsc.orgnih.gov | Biocatalytic kinetic resolution or asymmetric synthesis using engineered enzymes. rsc.orgnih.gov | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Chiral Alcohol Synthesis | Chemical reductants like DIBAL-H or chiral boranes. acs.orgnih.gov | Asymmetric bioreduction using ketoreductases (KREDs). acs.orgresearchgate.net | Avoids pyrophoric/corrosive reagents, high enantioselectivity, improved atom economy. acs.org |

These advanced methodologies underscore the evolution of synthetic chemistry towards more efficient, safer, and sustainable practices in the manufacturing of complex pharmaceutical intermediates like this compound.

Solvent Selection and Waste Minimization in Synthetic Processes

The selection of solvents is a critical factor in the synthesis of this compound and its parent compound, Ticagrelor, directly impacting reaction efficiency, product purity, and environmental footprint. Research efforts have been directed towards adopting principles of green chemistry to minimize waste and avoid hazardous substances. nih.govpatsnap.com

In the synthesis of Ticagrelor, various solvents are employed at different stages. For instance, the condensation of the pyrimidine amine derivative with the cyclopentyl derivative has been effectively carried out in ethylene (B1197577) glycol. nih.govresearchgate.net The subsequent diazotization to form the triazole ring has been optimized using a greener reagent, "Resin-NO2," in a mixture of water and acetonitrile, which is considered a more environmentally friendly approach. nih.govnih.gov The final deprotection of the acetonide group to yield Ticagrelor has been explored in several solvents, including methanol (B129727), ethanol, and dichloromethane (B109758) (DCM), typically in the presence of an acid like hydrochloric acid or sulfuric acid. nih.govgoogle.com The choice of solvent and base is crucial; for example, the reaction of the triazole intermediate with a cyclopropylamine derivative proceeds faster in acetonitrile with potassium carbonate compared to using organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which require longer reaction times. nih.gov

Waste minimization strategies include optimizing reaction conditions to improve yields and reduce byproducts, as well as choosing solvents that are easier to recycle or dispose of in an environmentally benign manner. patsnap.comgoogle.com For instance, after the deprotection step, pH adjustment and extraction with solvents like DCM or ethyl acetate (B1210297) are common, followed by purification, which may involve crystallization from solvent systems like isobutyl acetate and toluene (B28343) or a novel combination of methanol and water to achieve high purity. nih.govgoogle.comrasayanjournal.co.in

Table 1: Solvent Usage in Key Synthetic Steps for Ticagrelor and Intermediates

| Synthetic Step | Solvents Used | Base/Reagent | Purpose & Findings | Source |

|---|---|---|---|---|

| Condensation | Ethylene Glycol | DBU, DIPEA | Condensation of pyrimidine amine and cyclopentyl derivatives. | nih.govresearchgate.net |

| Triazole Formation | Water, Acetonitrile | Resin-NO2, Sodium Nitrite | Diazotization step. Resin-NO2 is noted as a greener, safer reagent. | nih.govnih.govrasayanjournal.co.in |

| Substitution | Acetonitrile | K2CO3, TEA, DIPEA | Condensation with cyclopropylamine. K2CO3 provides faster reaction times. | nih.gov |

| Deprotection (Acetonide Removal) | Dichloromethane (DCM), Methanol, Ethanol | Aqueous HCl, Sulfuric Acid | Removal of the acetonide protecting group to yield Ticagrelor. | nih.govgoogle.com |

Atom Economy and Process Intensification in Chemical Synthesis

Improving atom economy and intensifying chemical processes are key goals in modern pharmaceutical manufacturing to enhance efficiency and sustainability. In the context of Ticagrelor synthesis, these principles are applied to optimize the route from starting materials to the final active pharmaceutical ingredient.

Process intensification can be achieved through various strategies, including the use of continuous flow chemistry. nih.gov Continuous flow processes offer benefits such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are particularly valuable for potentially hazardous reactions like nitration steps involved in the synthesis of some intermediates. nih.govnih.gov The use of microfluidic platforms in continuous flow chemistry also allows for rapid screening of structural variants and reaction conditions, accelerating the development of new analogues. smolecule.com

Chemical Modifications and Generation of Novel Analogues from this compound for Research

This compound is a valuable intermediate not only for the production of Ticagrelor but also as a scaffold for the synthesis of novel analogues for research. The acetonide group serves as a protecting group for the diol functionality on the cyclopentane ring, allowing for selective chemical modifications at other positions of the molecule. smolecule.comuliege.be After derivatization, the acetonide can be removed under acidic conditions to yield the final diol-containing analogues. uliege.be

This strategy enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of the Ticagrelor scaffold. By generating a library of related compounds, researchers can investigate the impact of specific structural features on biological activity, such as antiplatelet and antibacterial effects. uliege.beresearchgate.netnih.gov

Derivatization Strategies for Structure-Reactivity Studies

Derivatization of the this compound intermediate has been instrumental in understanding the structural requirements for the dual antiplatelet and antibacterial activities of Ticagrelor. uliege.beresearchgate.net Studies have synthesized series of analogues by modifying key structural motifs and assessing the impact on biological function.

Key derivatization strategies have included:

Modification of the Side Chain at the 7-Position: Researchers have synthesized analogues lacking the difluorophenylcyclopropyl group or replacing it with simpler moieties like a cyclopropyl (B3062369) chain. Results indicated that while the complex side chain was crucial for antibacterial activity, a simpler cyclopropyl group was sufficient to maintain significant antiplatelet activity. uliege.beresearchgate.net

Alteration of the Phenyl Ring Substitution: Analogues without the two fluorine atoms on the phenyl ring were found to be equipotent to Ticagrelor in terms of antiplatelet activity, suggesting the fluorine atoms are not essential for this specific action. uliege.be

Modification of the Cyclopentane Moiety: The removal of the hydroxyethoxy group from the cyclopentane ring led to a loss of antibacterial activity. researchgate.net

These studies have successfully dissociated the two biological activities, identifying analogues that retain potent antiplatelet effects while being inactive against bacteria. uliege.benih.gov This is crucial for designing more selective drugs and for studying the distinct mechanisms of action.

Table 2: Derivatization of Ticagrelor Scaffold and Impact on Biological Activity

| Structural Modification | Resulting Activity | Research Implication | Source |

|---|---|---|---|

| Removal of difluorophenylcyclopropyl group | Loss of antibacterial activity, retention of some antiplatelet activity. | The side chain is critical for antibacterial effects. | uliege.beresearchgate.net |

| Removal of 3,4-difluoro substitution on phenyl ring | Maintained antiplatelet activity. | Fluorine atoms are not essential for P2Y12 receptor inhibition. | uliege.be |

| Removal of hydroxyethoxy cyclopentane-1,2-diol | Loss of antibacterial activity. | This moiety is essential for antibacterial properties. | researchgate.net |

Synthesis of Isotopic Variants for Mechanistic Probing

The synthesis of isotopically labeled variants of Ticagrelor is essential for conducting detailed mechanistic studies, particularly in the fields of pharmacokinetics and drug metabolism. plos.orgresearchgate.net Stable isotope labeling, most commonly with deuterium, allows for the differentiation of the drug from its endogenous or exogenous analogues in biological matrices.

Deuterium-labeled Ticagrelor, such as Ticagrelor-D7, is widely used as an internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.nethelsinki.fi The use of these labeled standards enables precise and accurate quantification of Ticagrelor and its active metabolite, AR-C124910XX, in plasma samples. plos.orgresearchgate.net This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for probing mechanisms such as drug-drug interactions or the effects of reversal agents. plos.org The synthesis of these labeled compounds typically involves incorporating the isotopic label into one of the synthetic precursors before assembling the final molecule.

Table 3: Isotopically Labeled Variants of Ticagrelor and Their Applications

| Isotopic Variant | Isotope | Application | Source |

|---|---|---|---|

| [2H7]-Ticagrelor (Ticagrelor-D7) | Deuterium | Internal standard for LC-MS/MS quantification of Ticagrelor in plasma. | researchgate.nethelsinki.fi |

| [2H7]-AR-C124910XX | Deuterium | Internal standard for LC-MS/MS quantification of Ticagrelor's active metabolite. | researchgate.net |

Sophisticated Analytical and Spectroscopic Research Techniques for 1s,2r Ticagrelor Acetonide

Advanced Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are indispensable for separating and quantifying the different stereoisomers of Ticagrelor intermediates. The assessment of enantiomeric and diastereomeric purity is a critical quality control step in the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For the specific challenge of separating stereoisomers, HPLC is coupled with chiral stationary phases (CSPs). These CSPs create a chiral environment, allowing for differential interaction with enantiomers and diastereomers, leading to their separation.

The analysis of Ticagrelor and its related substances, including its intermediates, often utilizes reverse-phase HPLC (RP-HPLC). ijpsr.comqtanalytics.in However, the chiral intermediates of Ticagrelor can have weak ultraviolet absorption, making sensitive detection by conventional HPLC with a UV detector challenging. patsnap.comgoogle.com To overcome this, a derivatization step is often employed. A common derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), which reacts with the chiral intermediate to form a derivative with strong UV absorption, typically around 340 nm. google.com This allows for enhanced detection and separation on a chiral column. google.com

Research has demonstrated the successful separation of Ticagrelor-related impurities using HPLC, which is crucial for controlling the quality of the final drug product. researchgate.netresearchgate.net The development of such methods involves careful optimization of the mobile phase composition, flow rate, and column temperature to achieve adequate resolution between the desired isomer and its impurities. qtanalytics.ingsconlinepress.com

Table 1: Illustrative HPLC Method Parameters for Chiral Intermediate Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile (B52724)/Buffer Solution (e.g., 70:30 v/v) patsnap.com |

| Derivatizing Agent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) google.com |

| Detection | UV at 340 nm (for derivative) google.com |

| Flow Rate | 1.0 - 1.1 mL/min qtanalytics.ingsconlinepress.com |

This table represents typical conditions and may vary based on the specific chiral intermediate and available instrumentation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While (1S,2R)-Ticagrelor Acetonide itself is not sufficiently volatile for direct GC analysis, the technique can be applied to analyze volatile impurities or derivatives. For GC analysis of non-volatile compounds, a derivatization step is necessary to increase their volatility. This could involve reactions such as silylation or acylation to convert polar functional groups into less polar, more volatile ones. Although less common than HPLC for this specific application, GC could be employed in specialized research settings to detect and quantify specific volatile impurities that may be present from the synthetic process.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for chiral separations and is often considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents. Its advantages include high efficiency, fast analysis times, and the ability to use a wide range of chiral stationary phases. For the analysis of this compound, SFC would offer a high-throughput method for assessing enantiomeric and diastereomeric purity, complementing the more established HPLC methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of chemical structures. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

For this compound, with a chemical formula of C₂₆H₃₂F₂N₆O₄S, the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. lgcstandards.comlgcstandards.com This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides even deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern is unique to the molecule's structure and can be used to elucidate the connectivity of atoms and identify specific structural motifs.

In the context of Ticagrelor and its intermediates, LC-MS/MS methods have been developed for their quantification in various matrices. elsevierpure.comscispace.com The fragmentation pathways of Ticagrelor have been studied, and this knowledge can be applied to its acetonide intermediate. researchgate.net For example, a common fragmentation involves the loss of the side chain or cleavage at other susceptible bonds. nih.govresearchgate.net By analyzing the m/z values of the fragment ions, researchers can piece together the structure of the original molecule, confirming the identity of this compound and distinguishing it from its isomers. researchgate.net

Table 2: Illustrative Mass Spectrometry Data for Ticagrelor and Related Compounds

| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Ticagrelor | Negative ESI | 521.11 | 361.10 | elsevierpure.comscispace.com |

| AR-C124910XX (metabolite) | Negative ESI | 477.03 | 361.10 | elsevierpure.comscispace.com |

| Ticagrelor Impurity IV (diastereomer) | Positive ESI | 523 | 495, 477, 453 | researchgate.net |

This table provides examples of mass spectrometry data for Ticagrelor and a related impurity to illustrate the type of information obtained from MS/MS analysis.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample. In pharmaceutical synthesis, IRMS can be used to trace the origin of starting materials or to investigate reaction mechanisms by using isotopically labeled compounds (e.g., with ¹³C, ¹⁵N, or ²H). While not a routine quality control method for this compound, IRMS could be a valuable research tool. For instance, by using a starting material enriched with a stable isotope at a specific position, researchers could follow the transformation of that position throughout the synthetic route, providing definitive evidence for proposed reaction pathways.

Mechanistic Investigations and Molecular Level Interactions of 1s,2r Ticagrelor Acetonide in Pre Clinical Research Models

In Vitro Studies of Molecular Recognition and Ligand Binding Affinities

In vitro studies are fundamental in elucidating the direct molecular interactions between a compound and its biological target. For Ticagrelor, these studies have been pivotal in characterizing its binding affinity and mechanism of action at the P2Y12 receptor.

Receptor binding assays in cell-free systems have demonstrated that Ticagrelor is a direct-acting antagonist of the P2Y12 receptor. Unlike clopidogrel (B1663587) and prasugrel, which are irreversible inhibitors, Ticagrelor binds reversibly to the receptor. nih.gov Studies have shown that Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, indicating a noncompetitive mode of inhibition. nih.gov This was initially observed in studies where the presence of a competitive antagonist did not prevent the binding of ADP. nih.gov

In GTPγS binding assays using recombinant human P2Y12-transfected CHO-K1 cells, Ticagrelor demonstrated potent inhibition of 2-MeSADP-induced receptor activation. nih.gov The half-maximal inhibitory concentration (IC50) in these assays provides a quantitative measure of the compound's potency.

While the primary target of Ticagrelor is the P2Y12 receptor, a G-protein coupled receptor, and not an enzyme in the classical sense, the principles of kinetic studies are applied to understand the dynamics of its interaction with the receptor. The reversible nature of Ticagrelor's binding allows for a dynamic equilibrium between the bound and unbound states, with the inhibition of platelet aggregation being dependent on the plasma concentration of the drug. nih.govnih.gov

The mechanism of inhibition is considered noncompetitive, as Ticagrelor does not directly compete with ADP for the same binding site. nih.gov It is hypothesized that Ticagrelor locks the P2Y12 receptor in an inactive state, thereby preventing the conformational change and subsequent G-protein activation that is induced by ADP binding. nih.gov This mode of action contrasts with thienopyridines, which bind covalently and cause permanent inactivation of the receptor. nih.gov

Cell-Based Assays for Intracellular Pathway Modulation (Non-Human Cell Lines)

Cell-based assays are crucial for understanding how a compound affects cellular signaling pathways downstream of its molecular target.

The binding of Ticagrelor to the P2Y12 receptor inhibits the downstream signal transduction cascade that leads to platelet activation and aggregation. nih.gov In preclinical studies, cell-based bioluminescence resonance energy transfer (BRET) assays have been utilized to assess the activation of G protein-subunits following P2Y12 receptor stimulation. researchgate.net These assays, often conducted in cell lines such as Human Embryonic Kidney (HEK) 293T cells co-transfected with the human P2Y12 receptor and G-protein subunits, have provided insights into the inverse agonist activity of Ticagrelor. researchgate.net

Studies have shown that Ticagrelor can inhibit ADP-stimulated P2Y12R function. researchgate.net The binding of Ticagrelor appears to be prolonged, resembling an irreversible antagonist, particularly when compared to the endogenous agonist ADP. researchgate.net

Structure-Activity Relationship (SAR) Elucidation from Synthesized Analogues (In Vitro and In Silico Correlation)

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The development of Ticagrelor involved the synthesis and evaluation of numerous analogues to identify the key structural features required for high-affinity binding to the P2Y12 receptor.

The cyclopentyltriazolopyrimidine core of Ticagrelor is a critical structural motif for its activity. nih.gov Modifications to the side chains attached to this core have been shown to significantly impact the compound's potency and selectivity. For instance, the difluorophenylcyclopropylamino group and the hydroxyethoxycyclopentane diol moiety are crucial for the interaction with the P2Y12 receptor. The acetonide group in (1S,2R)-Ticagrelor Acetonide serves as a protecting group for the diol functionality during synthesis, highlighting the importance of this diol in the final active compound.

A comparison of Ticagrelor with a related compound (Compound 105) in an ADP-induced washed-platelet aggregation assay illustrates the importance of specific structural features for potency.

This significant difference in potency underscores the fine-tuning of the molecular structure required for optimal P2Y12 receptor antagonism.

Identification of Key Pharmacophores (Chemical Features)

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the Ticagrelor scaffold, present in the acetonide form, several key pharmacophoric elements have been identified as crucial for high-affinity binding to the P2Y12 receptor. Ticagrelor binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine diphosphate (ADP). nih.gov This allosteric binding "locks" the receptor in an inactive state. nih.gov

The primary chemical features contributing to this interaction include:

Triazolopyrimidine Core : This central heterocyclic system acts as a structural scaffold. The nitrogen atoms within this core are critical for establishing interactions within the binding pocket of the P2Y12 receptor.

Propylthio Group : The propylthio chain, attached to the triazolopyrimidine ring, is believed to occupy a hydrophobic pocket within the receptor, contributing significantly to the binding affinity.

(1S,2R)-2-(3,4-difluorophenyl)cyclopropylamino Group : This moiety is indispensable for the molecule's activity. The cyclopropyl (B3062369) ring constrains the conformation of the difluorophenyl group, positioning it for optimal interactions. The secondary amine forms a critical hydrogen bond with the receptor.

3,4-Difluorophenyl Ring : The fluorine atoms on this aromatic ring enhance binding affinity, likely through favorable interactions with amino acid residues in the receptor's binding site.

The combination of these features creates a molecule that can penetrate deeply into the orthosteric binding pocket of the P2Y12 receptor, leading to potent and effective antagonism. bris.ac.uk

| Feature | Putative Role in P2Y12 Receptor Interaction |

| Triazolopyrimidine Core | Central scaffold; engages in key receptor interactions. |

| Propylthio Chain | Occupies a hydrophobic pocket, enhancing binding affinity. |

| (1S,2R)-Cyclopropylamino Group | Provides conformational rigidity and forms essential hydrogen bonds. |

| 3,4-Difluorophenyl Ring | Enhances binding through specific electrostatic or hydrophobic interactions. |

| Cyclopentane (B165970) Scaffold | Orients the pharmacophoric groups for optimal receptor fit. |

Assessment of Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of drug action. nih.govresearchgate.net The interaction between a drug and its receptor target is highly specific, often compared to a lock and key, where only one enantiomer or diastereomer fits correctly to produce the desired pharmacological response. nih.gov In the case of the Ticagrelor scaffold, the specific stereoisomerism is paramount for its potent antiplatelet activity.

The structure of this compound contains several chiral centers, but the stereochemistry of the cyclopropylamino moiety, specifically the (1S,2R) configuration, is of particular importance. Research into related P2Y12 antagonists has consistently shown that stereoselectivity is a major factor in binding affinity and functional activity.

The (1S,2R) Configuration : This specific arrangement ensures the precise spatial orientation of the 3,4-difluorophenyl group relative to the rest of the molecule. This orientation is required for the molecule to fit optimally into the complex, chiral binding pocket of the P2Y12 receptor. Any deviation from this configuration, such as in a (1R,2S), (1S,2S), or (1R,2R) isomer, would result in a different three-dimensional shape.

Impact of Incorrect Stereoisomers : Pre-clinical studies on chiral drugs frequently demonstrate that "incorrect" stereoisomers (distomers) can have significantly lower affinity for the target receptor, may be inactive, or could even interact with different receptors, leading to off-target effects. nih.gov While specific comparative binding data for all possible stereoisomers of Ticagrelor Acetonide are not widely published, the principles of stereochemistry in drug design strongly support that the (1S,2R) isomer is the eutomer (the pharmacologically active isomer). The synthesis of Ticagrelor is highly stereospecific to ensure that only this active isomer is produced.

Conformational Locking : The rigidity of the cyclopropyl ring in the (1S,2R) configuration helps to "lock" the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty of binding to the receptor, thereby contributing to a higher binding affinity compared to more flexible analogs.

| Stereochemical Element | Influence on Molecular Interaction |

| (1S,2R)-Cyclopropylamine | Critical : Defines the precise 3D orientation of the difluorophenyl group required for optimal fit and high-affinity binding within the P2Y12 receptor's chiral pocket. |

| Other Stereoisomers (e.g., 1R,2S) | Detrimental : Would alter the molecular shape, leading to a steric clash or loss of key binding interactions, resulting in significantly reduced or no receptor antagonism. |

| Cyclopentane Ring Stereocenters | Essential : Correctly orients the triazolopyrimidine core relative to the rest of the molecule, maintaining the overall architecture needed for receptor engagement. |

Computational and Theoretical Chemistry Approaches for 1s,2r Ticagrelor Acetonide Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational in predicting the electronic properties and chemical reactivity of molecules from first principles. youtube.com These methods are invaluable for studying reaction mechanisms and the stability of intermediates like (1S,2R)-Ticagrelor Acetonide. acs.orgaip.org

Density Functional Theory (DFT) is a robust quantum mechanical method widely used in drug design and medicinal chemistry to investigate the electronic properties of molecules. researchgate.net For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions susceptible to nucleophilic or electrophilic attack. This is particularly relevant for understanding the subsequent deprotection step in the synthesis of Ticagrelor.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical DFT-derived parameters. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the analysis of atomic charges, often calculated using methods like Mulliken population analysis, can pinpoint the most reactive sites within the molecule. For instance, the charge distribution on the atoms of the acetonide protecting group and the adjacent cyclopentane (B165970) ring would provide insights into the mechanism of its removal. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values from DFT calculations to illustrate the type of data generated.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Mulliken Charge on Acetonide Carbonyl Carbon | +0.45 e | Suggests a site susceptible to nucleophilic attack during deprotection. |

| Mulliken Charge on Cyclopentane Oxygen Atoms | -0.38 e | Highlights the electron density on the oxygen atoms of the diol. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for calculating molecular energies, albeit at a greater computational cost. acs.orgacs.org These methods can be applied to this compound to obtain highly accurate ground-state energies and to model the potential energy surfaces of reactions involving this intermediate.

For example, ab initio calculations could be employed to precisely determine the energy barrier for the acid-catalyzed hydrolysis of the acetonide group. This information is crucial for optimizing reaction conditions to ensure complete deprotection while minimizing the formation of impurities. By mapping the reaction pathway, transition states can be identified and characterized, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. worldscientific.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape and dynamic behavior of larger molecules like this compound. drugdesign.orgnih.gov

Conformational analysis is a critical aspect of understanding a molecule's physical and chemical properties. ijpsr.com For this compound, which contains a flexible cyclopentane ring and several rotatable single bonds, a multitude of conformations are possible. acs.org Molecular mechanics force fields can be used to perform systematic or stochastic conformational searches to identify low-energy conformers. nih.gov

The resulting energy landscape reveals the relative stabilities of different conformations. The global minimum energy conformation represents the most stable structure, while other local minima represent other accessible conformations. The study of these conformations is important as the reactivity of the molecule can be dependent on its three-dimensional structure. researchgate.net

Table 2: Predicted Stable Conformers of this compound from MM Simulations This table illustrates the kind of data that would be generated from molecular mechanics simulations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 175 | 65 |

| 2 | 1.25 | -65 | 25 |

| 3 | 2.50 | 80 | 10 |

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its flexibility and interactions with its environment. morressier.com An MD simulation of this compound in a relevant solvent, such as the one used in the deprotection step, would reveal how the solvent molecules arrange around the solute and influence its conformational preferences. mdpi.comarxiv.org

By analyzing the trajectory of the simulation, one can observe the fluctuations of bond lengths, bond angles, and dihedral angles, providing a measure of the molecule's flexibility. Furthermore, the simulation can highlight specific intermolecular interactions, such as hydrogen bonds between the solvent and the hydroxyl group of the side chain, which can play a significant role in the reaction mechanism. acs.org

Docking and Molecular Modeling for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.govnih.gov While this compound is a synthetic intermediate and not the final drug, docking studies can still be valuable.

As an impurity in the final drug product, it is important to ensure that this compound does not exhibit significant binding to the biological target of Ticagrelor, the P2Y12 receptor, or other off-targets. sid.irresearchgate.net Molecular docking simulations can be performed to predict the binding affinity of this compound to the P2Y12 receptor. A significantly lower predicted binding affinity compared to Ticagrelor would provide confidence that trace amounts of this intermediate are unlikely to have a pharmacological effect or interfere with the action of the active drug. nih.govresearchgate.net

Table 3: Hypothetical Comparative Docking Scores for P2Y12 Receptor Binding This table presents illustrative docking scores to compare the binding potential of Ticagrelor and its acetonide intermediate.

| Compound | Docking Score (kcal/mol) | Predicted P2Y12 Binding Affinity |

|---|---|---|

| Ticagrelor | -10.5 | High |

| This compound | -4.2 | Low |

Elucidation of Binding Modes and Interaction Hotspots

Understanding how a molecule like this compound interacts with its biological target is fundamental to explaining its activity. Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for this purpose. The primary target of the parent compound, Ticagrelor, is the P2Y12 receptor, a G-protein-coupled receptor (GPCR) crucial for platelet activation. nih.gov

Molecular docking studies begin with the three-dimensional structures of the ligand (this compound) and the receptor (P2Y12). The crystal structure of the human P2Y12 receptor provides the necessary atomic-level blueprint for these simulations. nih.gov Docking algorithms systematically place the ligand into the receptor's binding site, sampling a vast number of possible conformations and orientations. Each resulting pose is evaluated using a scoring function that estimates the binding affinity, with lower energy scores typically indicating more favorable interactions. researchgate.net

These studies can reveal critical interaction hotspots. For P2Y12 antagonists, binding is often characterized by extensive hydrophobic interactions within the transmembrane helices of the receptor. oup.com Additionally, specific hydrogen bonds and aromatic interactions can anchor the ligand in the binding pocket, ensuring a stable and high-affinity complex. By analyzing the docked pose of this compound, researchers can pinpoint which amino acid residues form key contacts and how the acetonide functional group might alter the binding mode compared to Ticagrelor.

Following docking, molecular dynamics (MD) simulations can be employed to observe the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment, showing how the protein and ligand flex and adapt to one another, and confirming the stability of the interactions predicted by docking. nih.gov

| Interaction Type | Potential Interacting Residues in P2Y12 | Role in Binding |

| Hydrophobic Interactions | Valine, Leucine, Isoleucine, Phenylalanine | Forms the primary binding contacts within the transmembrane pocket. oup.com |

| Hydrogen Bonding | Lysine, Arginine, Serine, Threonine | Orients and anchors the ligand in the active site. |

| Aromatic (π-π) Stacking | Phenylalanine, Tyrosine, Tryptophan | Provides additional stabilization for aromatic moieties of the ligand. |

| Ionic Interactions | Aspartic Acid, Glutamic Acid, Lysine | Can form strong, specific contacts with charged groups on the ligand. |

Virtual Screening for Novel Binding Partners (Computational)

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. oup.comnih.gov This approach can be used to explore if this compound or structurally similar molecules could interact with other receptors, potentially identifying novel therapeutic applications or off-target effects. There are two main strategies for virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. oup.com A library of compounds, such as the ZINC database which contains millions of molecules, is docked into the binding site of the target receptor. oup.com The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. This approach could be used to screen for novel protein partners for this compound by testing its binding against a panel of different receptors.

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, LBVS can be used. This approach uses the structure of a known active molecule, such as this compound, as a template. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity (e.g., hydrogen bond acceptors, aromatic rings), is created. jppres.com Compound libraries are then searched for molecules that match this pharmacophore model.

The results of a virtual screening campaign provide a manageable list of candidate molecules with a higher probability of being active, significantly narrowing the field for experimental testing.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| ZINC12345678 | -14.5 | Hydrophobic contact with Phe198, H-bond with Lys280 |

| ZINC23456789 | -13.9 | π-π stacking with Tyr105, H-bond with Ser98 |

| ZINC34567890 | -13.2 | Hydrophobic interactions with Val194, Ile276 |

| ZINC45678901 | -12.8 | H-bond with Arg256 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of Ticagrelor analogues, including this compound, a QSAR model could be developed to predict their potency as P2Y12 inhibitors.

The process involves several steps:

Data Set Compilation: A set of molecules with similar core structures but varied substituents is collected, along with their experimentally measured biological activities (e.g., IC50 values for P2Y12 inhibition).

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields from CoMFA or CoMSIA methods). nih.gov

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation.

A validated QSAR model can be incredibly valuable for designing new, more potent compounds. By analyzing the model, chemists can understand which structural features are positively or negatively correlated with activity, providing clear guidance for future synthesis efforts. For instance, the model might indicate that increasing hydrophobicity in a certain region of the molecule enhances its inhibitory effect.

| Molecular Descriptor | Description | Hypothetical Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive (higher lipophilicity may improve membrane crossing to reach the binding site) |

| Molecular Weight | Mass of the molecule | Negative (very large molecules may have poor steric fit) |

| Hydrogen Bond Donors | Number of N-H or O-H groups | Positive/Negative (depends on specific interactions in the binding pocket) |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Negative (high TPSA may hinder cell membrane permeability) |

| CoMFA Steric Field | 3D shape descriptor | Positive in specific regions, indicating where bulk is favored |

Prediction of Spectroscopic Signatures and Chromatographic Retention (Computational)

Computational chemistry is also a vital tool in analytical research, enabling the prediction of spectroscopic and chromatographic properties that are essential for compound identification and characterization.

Prediction of Spectroscopic Signatures: Methods based on quantum mechanics or, more recently, machine learning, can accurately predict Nuclear Magnetic Resonance (NMR) spectra from a chemical structure. nih.govnih.gov For this compound, these tools can calculate the expected 1H and 13C chemical shifts. Such predictions are invaluable for confirming the identity of a synthesized compound or for identifying it as an impurity in a sample by comparing the predicted spectrum to the experimental one. The accuracy of modern predictors can be very high, with mean absolute errors of less than 0.10 ppm for 1H chemical shifts. nih.govnih.gov Molecular dynamics can also be incorporated to account for thermal motions, which can further improve the accuracy of predictions without the need for empirical scaling factors. acs.orgcompchemhighlights.org

Prediction of Chromatographic Retention: Quantitative Structure-Retention Relationship (QSRR) is an approach analogous to QSAR, but it correlates molecular descriptors with chromatographic retention behavior (e.g., retention time). researchgate.netnih.gov QSRR models are particularly useful in pharmaceutical analysis for predicting the elution order and retention times of the main compound, its metabolites, and any potential impurities like this compound. nih.gov

By building a QSRR model using a set of known compounds under specific HPLC conditions, analysts can predict the retention time of a new or unknown compound. researchgate.net This predictive capability helps in method development, peak tracking, and the tentative identification of impurities in a chromatogram before they are isolated and characterized.

| Compound | Experimental Retention Time (min) | Predicted Retention Time (min) | Residual (min) |

| Ticagrelor | 15.2 | 15.1 | -0.1 |

| AR-C124910XX (Metabolite) | 14.5 | 14.7 | +0.2 |

| This compound | Not available | 17.8 (Predicted) | N/A |

| Impurity B | 12.1 | 12.0 | -0.1 |

| Impurity C | 16.5 | 16.3 | -0.2 |

Future Directions and Emerging Research Perspectives for 1s,2r Ticagrelor Acetonide

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of Ticagrelor and its intermediates, including the acetonide-protected form, is continually being refined to enhance efficiency, safety, and scalability. researchgate.net Research is actively exploring innovative catalysts and methodologies to streamline production and improve purity profiles.

One notable advancement is the development of a production-friendly and environmentally conscious process that utilizes a "Resin-NO2" catalyst for the crucial formation of the triazole ring. researchgate.netnih.gov This method represents a green chemistry approach, performing the diazotization in a water and acetonitrile (B52724) mixture at room temperature, thereby avoiding the production of toxic gases associated with traditional reagents like isoamyl nitrite (B80452). researchgate.netnih.gov

Another area of focus is the N-alkylation step. Cost-effective and robust manufacturing processes have been developed employing commercially available reagents such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triethylamine (B128534) (TEA) in ethanol, which offers a more benign solvent choice. These newer methods aim to overcome the drawbacks of earlier synthetic routes, which were often lengthy and involved hazardous, flammable, and expensive reagents. researchgate.netnih.gov Furthermore, biocatalytic approaches are emerging, with engineered enzymes like the truncated globin of Bacillus subtilis being used for the highly stereoselective synthesis of key cyclopropane (B1198618) precursors to Ticagrelor, showcasing the potential for enzymatic processes to deliver high diastereoselectivity and enantioselectivity. nih.gov

| Catalytic System / Method | Key Reaction Step | Advantages | Reference |

|---|---|---|---|

| Resin-NO2 | Triazole ring formation (Diazotization) | Green and safer reagent, avoids toxic gas production, performed in water/acetonitrile mixture. | researchgate.netnih.gov |

| DBU / TEA | N-Alkylation | Cost-effective, robust, uses commercially available reagents and a safer solvent (ethanol). | |

| Engineered Truncated Globin | Cyclopropanation | High diastereoselectivity (>99% dr) and enantioselectivity (98% ee), single-step biocatalytic route. | nih.gov |

Advanced Mechanistic Studies at the Atomic Level

Understanding the interaction between Ticagrelor and its target, the P2Y12 receptor, at an atomic level is crucial for the design of next-generation antiplatelet agents. nih.govresearchgate.netresearchgate.net (1S,2R)-Ticagrelor Acetonide can serve as a valuable tool in these mechanistic studies. Ticagrelor is a direct-acting, reversible antagonist that binds to the P2Y12 receptor at a site distinct from adenosine (B11128) diphosphate (B83284) (ADP), inducing a conformational change that prevents platelet activation. abcam.comtargetmol.com

The cyclopentanediol moiety of Ticagrelor is understood to be critical for its binding and activity. By protecting this diol group as an acetonide, this compound effectively "masks" this key interaction site. This structural modification allows it to be used as a negative control in binding assays and functional studies. Comparing the receptor interaction of Ticagrelor with that of its acetonide derivative can help elucidate the specific role of the diol's hydroxyl groups in establishing the binding affinity and reversible nature of the antagonism. Such studies can clarify whether the binding is truly non-reversible against the endogenous agonist ADP, as some research suggests a prolonged, akin to irreversible, interaction. researchgate.net

Development of Highly Sensitive and Selective Analytical Probes for Research

In pharmaceutical development and quality control, the precise detection and quantification of the active pharmaceutical ingredient (API) and any related impurities are paramount. This compound is established as a critical analytical probe, specifically as a reference standard for impurities in Ticagrelor. synthinkchemicals.comlgcstandards.com

Its availability as a well-characterized standard is essential for the development and validation of high-performance liquid chromatography (RP-HPLC) methods used to assess the purity of Ticagrelor in bulk drug and final formulations. synthinkchemicals.comresearchgate.net These analytical methods are designed to be highly sensitive and selective, capable of separating the main compound from process-related impurities and degradation products. researchgate.net As "Ticagrelor Impurity H," the acetonide is used to calibrate analytical instruments and to spike samples to confirm the method's ability to detect and quantify this specific impurity, ensuring that final products meet the stringent purity requirements set by regulatory bodies like the International Conference on Harmonisation (ICH). synthinkchemicals.com

| Application | Technique | Purpose | Reference |

|---|---|---|---|

| Impurity Reference Standard | RP-HPLC | Method development and validation for Ticagrelor purity analysis. | synthinkchemicals.comresearchgate.net |

| Quality Control | RP-HPLC | Monitoring and controlling impurity levels in Ticagrelor formulations as per ICH guidelines. | synthinkchemicals.com |

| Regulatory Filing | Various Analytical | Used in Abbreviated New Drug Application (ANDA) filing to the FDA. | synthinkchemicals.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

These algorithms learn from vast databases of chemical reactions to identify optimal disconnections and suggest starting materials that are commercially available and cost-effective. mit.eduengineering.org.cn This approach can dramatically accelerate the process of route scouting, reducing the time and experimental effort required to develop a viable synthesis. researchgate.net Beyond synthesis, generative AI models could use the this compound scaffold as a starting point to design new molecules with potentially improved properties or different biological targets, expanding the chemical space for drug discovery.

Potential as a Chemical Biology Tool for Target Validation Studies

Chemical biology tools are indispensable for dissecting complex biological pathways and validating drug targets. This compound possesses inherent features that make it a promising candidate for development into a sophisticated chemical probe.

As previously mentioned, its nature as a diol-protected analogue makes it an excellent negative control to confirm the crucial role of the 1,2-diol in P2Y12 receptor binding. Furthermore, the remaining free primary hydroxyl group on the 2-hydroxyethoxy side chain provides a convenient handle for chemical modification. This site could be functionalized by attaching various tags, such as:

Fluorescent dyes: To create probes for visualizing the P2Y12 receptor in cells or tissues using microscopy techniques.

Biotin: To facilitate affinity purification of the receptor and its binding partners for proteomic analysis.

Photo-affinity labels: To enable covalent cross-linking to the receptor upon photoactivation, allowing for precise identification of the binding site.

Developing such tagged versions of this compound would provide powerful tools for researchers to study P2Y12 receptor trafficking, regulation, and interaction with other proteins, thereby deepening the understanding of its biology and validating it as a therapeutic target.

Green and Sustainable Synthesis Strategies for Industrial Relevance in Academic Research

The principles of green chemistry are increasingly influencing synthetic route design in both academic and industrial settings. ejcmpr.commdpi.com The synthesis of this compound and its parent compound, Ticagrelor, provides a fertile ground for implementing more sustainable practices.

Future research will likely focus on minimizing the environmental impact of the synthesis by:

Utilizing Greener Solvents: Shifting away from hazardous chlorinated solvents like dichloromethane (B109758) (DCM) towards more benign alternatives such as water, ethanol, or acetonitrile, as demonstrated in some newer synthetic protocols. nih.gov

Employing Catalytic Reagents: Expanding the use of reusable catalysts, like the resin-based diazotization reagent, to replace stoichiometric reagents that generate significant waste. researchgate.netnih.gov

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing byproduct formation.

Reducing Energy Consumption: Exploring methods like microwave-assisted synthesis, which can often reduce reaction times and energy usage compared to conventional heating. mdpi.com

By focusing on these green and sustainable strategies, academic research can develop industrially relevant synthetic processes that are not only efficient and scalable but also environmentally responsible. nih.govmdpi.com

Q & A

Q. What are the critical steps in synthesizing (1S,2R)-Ticagrelor Acetonide, and how can stereochemical purity be validated?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation and acetonide protection. To validate stereochemistry:

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection .

- Compare retention times and optical rotation with reference standards (e.g., USP-grade Triamcinolone Acetonide for acetonide validation ).

- Confirm via H-NMR coupling constants (e.g., ) and NOESY for spatial configuration .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Use deuterated analogs (e.g., Ticagrelor-d7) as internal standards to correct for matrix effects .

- Plasma Protein Binding : Apply equilibrium dialysis (37°C, pH 7.4) with MEDI2452 reversal agent to prevent nonspecific binding artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported plasma protein binding data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. To address:

- Compare dialysis (low shear stress) vs. ultrafiltration (high shear stress) methodologies .

- Validate using isotopic tracer techniques (e.g., C-labeled Ticagrelor) to distinguish bound vs. unbound fractions .

- Control for temperature (37°C ± 0.5°C) and pH (7.4 ± 0.1) variations, which alter binding kinetics .

Q. What strategies optimize impurity profiling of this compound during scale-up?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a gradient method (5–95% acetonitrile in 20 min) to separate related compounds (e.g., 6-Aminotetrahydro-2,2-Dimethyl-4H-Cyclopenta-1.3-dioxol-4-ol, CAS 88756-83-6) .

- Forced Degradation Studies : Expose to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) conditions to identify degradation pathways .

Critical Considerations

- Data Validity : Cross-reference USP-NF standards for acetonide purity criteria (e.g., Triamcinolone Acetonide lotion specifications ).

- Literature Gaps : Exploratory studies (e.g., MEDI2452 mechanism research) may lack methodological rigor; replicate findings with controlled variables .

- Ethical Reporting : Disclose synthetic yields, impurity thresholds, and unbound fraction variability in supplementary materials per ACS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.